3-Hexadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of sulfur and nitrogen in the thiazolidinone ring imparts unique chemical properties to these compounds, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method is the three-component condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction affords the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing biopolymer-based solid acid catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hexadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Hexadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Hexadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The presence of the thiazolidinone ring allows the compound to interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: A simpler analog with similar biological activities.
5-Substituted 2-ylidene-1,3-thiazolidin-4-ones: These derivatives exhibit enhanced biological activities, including anticancer and antioxidant properties.
Uniqueness
3-Hexadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the hexadecanoyl group, which imparts specific lipophilic properties. This modification can enhance the compound’s ability to interact with lipid membranes and improve its bioavailability .
Properties
CAS No. |
805324-03-2 |
---|---|
Molecular Formula |
C19H33NO2S2 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
3-hexadecanoyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H33NO2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(21)20-18(22)16-24-19(20)23/h2-16H2,1H3 |
InChI Key |
RNIATLQGCMDNRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1C(=O)CSC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.